molecular formula C11H13ClN2O B13890407 (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone

(4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B13890407
M. Wt: 224.68 g/mol
InChI Key: DCSODXNIMLJEGQ-UHFFFAOYSA-N
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Description

(4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone is a compound that features both an aromatic ring and a pyrrolidine ring The presence of these two distinct moieties makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-amino-3-chlorobenzoyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone: shares similarities with other compounds that have both aromatic and pyrrolidine rings, such as:

Uniqueness

  • The unique combination of the amino, chloro, and pyrrolidine groups in this compound provides distinct chemical and biological properties that can be leveraged in various applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

(4-amino-3-chlorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H13ClN2O/c12-9-7-8(3-4-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2

InChI Key

DCSODXNIMLJEGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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